molecular formula C19H19N3O B5572245 2,8,8-TRIMETHYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE

2,8,8-TRIMETHYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE

Cat. No.: B5572245
M. Wt: 305.4 g/mol
InChI Key: PZPLQZRABVRTRD-UHFFFAOYSA-N
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Description

2,8,8-Trimethyl-3-phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused pyrazole and quinazoline ring system, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,8-trimethyl-3-phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one typically involves the annulation of a pyrazole ring to a quinazoline ring. One common method includes the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions, such as trifluoroacetic acid . This reaction forms the pyrazoloquinazoline core, which can then be further functionalized.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,8,8-Trimethyl-3-phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole and quinazoline rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,8,8-Trimethyl-3-phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8,8-trimethyl-3-phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]thiazoles
  • Pyrazolo[4,3-d]thiazoles
  • Pyrazolo[4,3-b][1,4]thiazines
  • Pyrazolo[3,4-b][1,4]thiazines

Uniqueness

2,8,8-Trimethyl-3-phenyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-6-one is unique due to its specific substitution pattern and the presence of both pyrazole and quinazoline rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2,8,8-trimethyl-3-phenyl-7,9-dihydropyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-12-17(13-7-5-4-6-8-13)18-20-11-14-15(22(18)21-12)9-19(2,3)10-16(14)23/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPLQZRABVRTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,8,8-TRIMETHYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE
Reactant of Route 2
Reactant of Route 2
2,8,8-TRIMETHYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE
Reactant of Route 3
2,8,8-TRIMETHYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE
Reactant of Route 4
Reactant of Route 4
2,8,8-TRIMETHYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE
Reactant of Route 5
Reactant of Route 5
2,8,8-TRIMETHYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE
Reactant of Route 6
2,8,8-TRIMETHYL-3-PHENYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE

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